molecular formula C20H15Cl2NO2 B11939796 N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide CAS No. 853348-50-2

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Cat. No.: B11939796
CAS No.: 853348-50-2
M. Wt: 372.2 g/mol
InChI Key: QKTAJZNJOZAREV-ZRDIBKRKSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, methyl, and furan groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Acrylamide formation: The final step involves the formation of the acrylamide group through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

1. Targeting Nicotinic Acetylcholine Receptors:
Recent studies have highlighted the potential of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide in targeting α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The compound may serve as a selective agonist, aiding in the development of therapies for conditions such as Alzheimer's disease and schizophrenia .

2. Anti-inflammatory Properties:
The compound's interaction with nAChRs has also been linked to anti-inflammatory effects. Research indicates that modulation of these receptors can influence the cholinergic anti-inflammatory pathway, suggesting that this compound might be useful in treating inflammatory diseases and related pain .

Biological Studies

Case Study: Neuroprotective Effects
In a study investigating neuroprotective agents, this compound demonstrated significant activity in promoting neurite outgrowth at concentrations that did not exhibit toxicity to neurons. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Environmental Impact

Toxicological Concerns:
Despite its therapeutic potential, the compound poses certain environmental risks. It has been classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life . This necessitates careful consideration of its use and disposal in research and industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
  • N-(2-Methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
  • N-(3-Chloro-2-methylphenyl)-3-(5-phenyl)furan-2-yl)acrylamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is unique due to the specific arrangement of chloro, methyl, and furan groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide, also known as (E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide, is a synthetic compound with potential biological activity. Its molecular formula is C20_{20}H15_{15}Cl2_{2}NO2_{2}, and it features a complex structure that includes furan and chloro-substituted phenyl groups.

Structural Information

PropertyValue
Molecular FormulaC20_{20}H15_{15}Cl2_{2}NO2_{2}
SMILESCC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the same class have shown significant pharmacological properties, particularly in modulating nicotinic acetylcholine receptors, which are implicated in various neurobiological processes.

Related Compounds and Their Activities

  • 3-Furan-2-yl-N-p-tolyl-acrylamide :
    • Activity : Acts as a positive allosteric modulator of α7 nicotinic receptors.
    • Findings : Induces anxiolytic-like behavior in mice at dosages of 0.5 mg/kg and shows increased efficacy with chronic treatment .

The mechanism by which this compound may exert its effects is likely related to its interaction with nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are involved in cognitive functions, mood regulation, and anxiety responses.

Toxicological Profile

Preliminary data indicate that this compound may pose certain risks:

  • Acute Toxicity : Classified as harmful if swallowed.
  • Environmental Impact : May cause long-lasting harmful effects to aquatic life .

Table of Biological Activity of Related Compounds

Compound NameActivityDosage (mg/kg)Reference
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolytic-like activity0.5 (acute), 0.1 (chronic)
5-(3-Chloro-4-methylphenyl)-N-(3-chlorophenyl)furan-2-carboxamideAntimicrobial propertiesNot specified

Properties

CAS No.

853348-50-2

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+

InChI Key

QKTAJZNJOZAREV-ZRDIBKRKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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